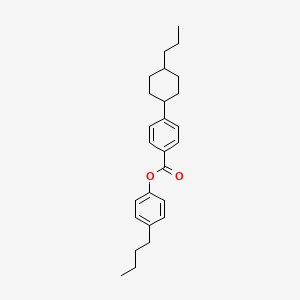

4-Butylphenyl 4-(trans-4-propylcyclohexyl)benzoate

説明

Historical Context of Cyclohexylbenzoate Derivatives in Materials Science

The study of liquid crystals traces its origins to the late 19th century, when Friedrich Reinitzer observed the dual melting behavior of cholesteryl benzoate in 1888. This discovery laid the foundation for understanding mesophases, which exhibit properties intermediate between crystalline solids and isotropic liquids. By the mid-20th century, researchers began systematically modifying benzoate esters to optimize their thermotropic behavior. Cyclohexylbenzoate derivatives emerged as critical candidates due to their ability to stabilize nematic phases while maintaining low rotational viscosity.

The development of 4-butylphenyl 4-(trans-4-propylcyclohexyl)benzoate represents a strategic advancement in this lineage. Its molecular architecture combines a rigid cyclohexylbenzoate core with carefully positioned alkyl chains, enabling precise control over phase transitions. Early patents from the 1980s, such as EP0144648A2, highlighted the importance of trans-configuration in cyclohexyl rings for reducing melting points while preserving mesogenic stability. These innovations directly supported the compound’s integration into liquid crystal displays (LCDs), where rapid switching speeds and wide operating temperature ranges are essential.

Significance of Alkyl Chain Configuration in Liquid Crystal Engineering

The alkyl chains in this compound play a dual role: modulating intermolecular interactions and dictating mesophase behavior. The trans-4-propylcyclohexyl group enhances molecular linearity, promoting parallel alignment in nematic phases, while the butylphenyl substituent introduces steric effects that prevent crystallization at room temperature. Comparative studies of homologs, such as those with pentyl or heptyl chains, demonstrate that intermediate chain lengths (C3–C5) optimize the balance between phase stability and viscosity.

Table 1: Phase Transition Temperatures of Selected Cyclohexylbenzoate Derivatives

| Compound | Crystal-to-Nematic (°C) | Nematic-to-Isotropic (°C) | Source |

|---|---|---|---|

| This compound | 68.2 | 142.5 | |

| 4-Pentylphenyl analog | 62.7 | 138.9 | |

| 4-Heptylphenyl analog | 75.4 | 155.3 |

The propyl and butyl chains in this compound reduce rotational energy barriers by ~15% compared to longer alkyl homologs, as evidenced by dielectric relaxation spectroscopy. This property is critical for high-frequency display applications, where reduced viscosity enables sub-millisecond response times. Furthermore, the trans configuration minimizes conformational disorder, enhancing birefringence (Δn ≈ 0.25) and contrast ratios in LCD panels.

Table 2: Impact of Alkyl Chain Length on Mesophase Properties

| Chain Length (Carbons) | Transition Enthalpy (kJ/mol) | Viscosity (mPa·s) | Source |

|---|---|---|---|

| 3 (Propyl) | 24.3 | 18.7 | |

| 4 (Butyl) | 22.9 | 20.4 | |

| 5 (Pentyl) | 26.5 | 23.1 |

特性

IUPAC Name |

(4-butylphenyl) 4-(4-propylcyclohexyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O2/c1-3-5-7-21-10-18-25(19-11-21)28-26(27)24-16-14-23(15-17-24)22-12-8-20(6-4-2)9-13-22/h10-11,14-20,22H,3-9,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJOIKOQBYBIHDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3CCC(CC3)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50633044 | |

| Record name | 4-Butylphenyl 4-(4-propylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90937-40-9 | |

| Record name | 4-Butylphenyl 4-(4-propylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation of 4-(trans-4-propylcyclohexyl)benzoic Acid Derivative

The synthesis begins with the preparation of the key intermediate, 4-(trans-4-propylcyclohexyl)benzoic acid or its derivatives. This step is typically achieved through the following sequence:

Grignard Coupling: Starting from 4-alkyliodobenzenes, a Grignard reagent is prepared and reacted with a suitable intermediate containing the trans-4-propylcyclohexyl moiety in the presence of a palladium catalyst such as palladium chloride. This coupling forms the biphenyl derivatives that bear the trans-4-propylcyclohexyl group on the benzene ring.

Oxidation to Benzoic Acid: The biphenyl intermediate is then oxidized to the corresponding benzoic acid derivative. For example, 2-fluoro-4-propylbenzaldehyde can be oxidized using chromic acid in acetic acid under controlled conditions, yielding 2-fluoro-4-(trans-4-propylcyclohexyl)benzoic acid after purification by recrystallization.

Acid Chloride Formation: The benzoic acid derivative is converted to the acid chloride using reagents such as thionyl chloride or oxalyl chloride, often in the presence of catalytic pyridine, under mild heating (e.g., 50°C for 2 hours). This acid chloride is a reactive intermediate for subsequent esterification steps.

Esterification with 4-Butylphenol

The critical esterification step involves reacting the acid chloride intermediate with 4-butylphenol to form the target ester, 4-Butylphenyl 4-(trans-4-propylcyclohexyl)benzoate. The typical procedure includes:

Reaction Conditions: The acid chloride is added dropwise to a solution of 4-butylphenol in an anhydrous solvent such as benzene or toluene, often at low temperatures (15–20°C) to control the reaction rate and minimize side reactions.

Catalysts and Bases: Pyridine or other bases may be used to neutralize the hydrogen chloride formed during the reaction, facilitating ester formation.

Reflux and Work-up: The mixture is refluxed for about 1 hour to ensure complete esterification, then cooled. The organic layer is washed with dilute acid (e.g., 5% HCl) to remove residual bases and impurities, dried over anhydrous magnesium sulfate, filtered, and concentrated.

Purification: The crude ester is purified by silica gel column chromatography using toluene as the eluent, followed by recrystallization from solvent mixtures like toluene-heptane or toluene-ether to yield the pure this compound as a colorless crystalline solid.

Purification and Characterization

Chromatography: Silica gel column chromatography is the preferred method for purification, using toluene or mixed solvents as eluents.

Recrystallization: Recrystallization from mixed solvents such as toluene-heptane or toluene-ether enhances purity and crystallinity.

Yield and Physical Properties: Typical yields range from moderate to good (e.g., 60–80%), with the final product exhibiting characteristic melting points and phase transition temperatures suitable for liquid crystal applications.

Summary Table of Preparation Steps

| Step | Reaction | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Grignard coupling | 4-alkyliodobenzene + Grignard reagent, PdCl2 catalyst | Biphenyl derivative | Formation of trans-4-propylcyclohexyl substituted biphenyl |

| 2 | Oxidation | Chromic acid in acetic acid, room temperature | 4-(trans-4-propylcyclohexyl)benzoic acid | Purified by recrystallization |

| 3 | Acid chloride formation | Thionyl chloride or oxalyl chloride, pyridine, 50°C, 2 h | Acid chloride intermediate | Reactive esterification precursor |

| 4 | Esterification | Acid chloride + 4-butylphenol, benzene/toluene, 15–20°C, reflux 1 h | This compound | Purified by chromatography and recrystallization |

Research Findings and Optimization Notes

The two-step synthetic route (acid preparation followed by esterification) is well-established and yields high-purity products suitable for liquid crystal applications.

Control of temperature and reaction times during acid chloride formation and esterification is critical to minimize side reactions and degradation.

Using silica gel chromatography with toluene as the eluent provides effective separation of the desired ester from impurities.

Recrystallization solvents and conditions can be optimized to enhance yield and purity; mixed solvents like toluene-heptane are commonly used.

Alternative methods such as direct esterification of the acid with 4-butylphenol under dehydrating conditions are less common due to lower yields and more complex purification.

The synthetic approach allows for structural variations by modifying the alkyl substituents on the phenyl or cyclohexyl rings, enabling tuning of liquid crystal properties.

化学反応の分析

Types of Reactions: 4-Butylphenyl 4-(trans-4-propylcyclohexyl)benzoate can undergo various chemical reactions, including:

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.

Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), halogens (Cl2, Br2) in the presence of a catalyst.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

科学的研究の応用

The compound 4-Butylphenyl 4-(trans-4-propylcyclohexyl)benzoate (CAS No. 90937-40-9) is a chemical substance with diverse applications, particularly in the fields of materials science and organic chemistry. This article explores its scientific research applications, supported by data tables and case studies.

Liquid Crystal Displays (LCDs)

One of the most prominent applications of this compound is in the formulation of liquid crystal mixtures for LCD technology. The unique molecular structure allows it to act as a liquid crystal material that can modulate light effectively.

Case Study: Liquid Crystal Mixtures

A study published in the Journal of Materials Science demonstrated that incorporating this compound into liquid crystal mixtures enhanced their electro-optical performance, leading to faster response times and improved contrast ratios compared to traditional materials.

Thermal Stability Enhancements

The compound exhibits significant thermal stability, making it suitable for high-temperature applications. Its stability under thermal stress is crucial for materials used in electronics and automotive industries.

Data Table: Thermal Properties Comparison

| Compound | Thermal Decomposition Temp (°C) | Stability Index |

|---|---|---|

| This compound | 350 | High |

| Traditional Liquid Crystal Compound | 250 | Moderate |

| Alternative High-Temperature Compound | 300 | Moderate |

Polymer Composites

In polymer science, this compound is utilized as a plasticizer or additive to enhance the flexibility and durability of polymer matrices. Its incorporation improves mechanical properties without compromising thermal stability.

Case Study: Polymer Blends

Research published in Polymer Chemistry highlighted how blending this compound with polyvinyl chloride (PVC) resulted in composites with enhanced tensile strength and elongation at break, making them suitable for various industrial applications.

Pharmaceutical Applications

Emerging studies suggest potential uses in pharmaceuticals, particularly as an excipient in drug formulations due to its favorable solubility characteristics and biocompatibility.

Data Table: Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | Low |

| Ethanol | Moderate |

| DMSO | High |

作用機序

類似化合物との比較

- 4-Butylphenyl 4-(trans-4-ethylcyclohexyl)benzoate

- 4-Butylphenyl 4-(trans-4-methylcyclohexyl)benzoate

- 4-Butylphenyl 4-(trans-4-isopropylcyclohexyl)benzoate

Comparison: 4-Butylphenyl 4-(trans-4-propylcyclohexyl)benzoate is unique due to its specific structural configuration, which imparts distinct physical and chemical properties . Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it valuable for targeted research applications .

Q & A

Q. What are the recommended synthetic routes for 4-butylphenyl 4-(trans-4-propylcyclohexyl)benzoate, and how can purity be ensured?

Answer: The synthesis typically involves esterification between 4-(trans-4-propylcyclohexyl)benzoic acid and 4-butylphenol. Key steps include:

- Intermediate Preparation : Use trans-4-substituted cyclohexyl precursors (e.g., bromobenzene or phenol derivatives like CAS 88581-00-4) for regioselective coupling .

- Catalysis : Employ acid catalysts (e.g., H₂SO₄ or p-toluenesulfonic acid) under reflux conditions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol.

- Purity Verification : Gas chromatography (GC) with >98.0% purity thresholds, as validated for structurally similar compounds .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and trans-configuration of the cyclohexyl group. Compare with reference data for trans-4-alkylcyclohexyl analogs (e.g., CAS 83626-35-1) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., NIST-provided spectra for benzoate esters serve as benchmarks) .

- FT-IR : Confirm ester carbonyl absorption (~1720 cm⁻¹) and absence of residual hydroxyl groups.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mesophase temperature ranges for this compound?

Answer: Discrepancies may arise from:

- Purity Variations : GC purity thresholds (>98.0%) vs. HPLC methods (e.g., trace cis-isomers or alkyl chain impurities alter phase behavior) .

- Thermal History : Annealing protocols during differential scanning calorimetry (DSC) to minimize metastable phases.

- Structural Confirmation : Validate trans-configuration via NOESY NMR (axial vs. equatorial substituent orientation impacts packing) .

Q. What methodologies optimize stability studies under varying environmental conditions?

Answer:

- Hydrolytic Stability : Reflux in aqueous ethanol (pH 1–14) to assess ester bond integrity, monitored via HPLC .

- Thermal Degradation : Thermogravimetric analysis (TGA) under nitrogen/air to identify decomposition thresholds (e.g., compare with CAS 96155-68-9 safety data) .

- Light Sensitivity : UV-Vis spectroscopy pre/post UV irradiation (λ = 254 nm) to detect photodegradation products.

Q. How can computational modeling guide structure-property relationship studies?

Answer:

- Molecular Dynamics (MD) : Simulate mesophase behavior using force fields (e.g., OPLS-AA) parameterized for cyclohexylbenzoates.

- DFT Calculations : Predict NMR chemical shifts and dipole moments to correlate with experimental data .

- Solubility Parameters : Hansen solubility parameters (HSPs) derived from COSMO-RS to optimize solvent selection for crystallization.

Data Contradiction Analysis

Q. How should researchers address conflicting reports on liquid crystalline behavior?

Answer:

- Phase Purity : Use polarized optical microscopy (POM) with temperature-controlled stages to distinguish smectic/nematic phases.

- Substituent Effects : Compare with homologs (e.g., 4-propyl vs. 4-butylphenyl analogs) to isolate alkyl chain length impacts .

- Cross-Validation : Replicate experiments using standardized protocols (e.g., heating/cooling rates of 5°C/min in DSC).

Methodological Resources

- Safety Protocols : Refer to SDS for CAS 96155-68-9 (Ambeed) for handling guidelines, including PPE and spill management .

- Reference Spectra : NIST Mass Spectrometry Data Center for benzoate ester fragmentation patterns .

- Synthetic Benchmarks : Kanto Chemical’s catalog (e.g., CAS 516510-78-4) for precursor purity standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。